

WY-135: A Potent Dual Inhibitor of ALK and ROS1 Kinases

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

WY-135 is a novel, potent, small-molecule dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) receptor tyrosine kinases.[1] As a member of the 2,4-diarylaminopyrimidine (DAAP) class of compounds, **WY-135** has demonstrated significant therapeutic potential in preclinical studies, particularly in overcoming resistance to existing ALK inhibitors such as crizotinib. This technical guide provides a comprehensive overview of **WY-135**, including its chemical properties, mechanism of action, key experimental data, and detailed protocols for its in vitro evaluation.

Chemical Properties

WY-135, also referred to as compound 34c in its discovery publication, possesses the following chemical characteristics:



Property	Value	
Chemical Name	5-chloro-N4-(2-(isopropylsulfonyl)phenyl)-N2-(2-methoxy-4-(4-((4-methylpiperazin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)phenyl)pyrimidine-2,4-diamine	
Molecular Formula	C28H34CIN9O3S	
Molecular Weight	612.15 g/mol	
CAS Number	2163060-83-9	

Mechanism of Action

WY-135 exerts its anti-cancer effects by targeting the ATP-binding pocket of both ALK and ROS1 kinases, thereby inhibiting their phosphorylation and downstream signaling. The constitutive activation of ALK and ROS1 fusion proteins is a known driver in several cancers, including non-small cell lung cancer (NSCLC). By inhibiting these kinases, **WY-135** disrupts key cellular processes such as cell proliferation, survival, and growth.

The primary downstream signaling pathways affected by ALK and ROS1 inhibition include:

- RAS-RAF-MEK-ERK (MAPK) Pathway: Regulates cell proliferation and differentiation.
- PI3K-AKT-mTOR Pathway: Crucial for cell growth, survival, and metabolism.
- JAK-STAT Pathway: Involved in cell growth, survival, and differentiation.

Quantitative Data

The inhibitory activity of **WY-135** has been quantified through various in vitro assays.

Enzymatic Inhibition



Target Kinase	IC50 (nM)
ALK	1.4
ROS1	1.1
ALK L1196M	3.1
ALK G1202R	8.7

IC50 values represent the concentration of **WY-135** required to inhibit 50% of the kinase activity.

Cellular Proliferation Inhibition

Cell Line	Cancer Type	Target	IC50 (nM)
Karpas299	Anaplastic Large Cell Lymphoma	ALK	28
H2228	Non-Small Cell Lung Cancer	EML4-ALK	164

IC50 values were determined using the MTT assay and represent the concentration of **WY-135** required to inhibit 50% of cell proliferation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MTT Assay for Cell Proliferation

This protocol is used to assess the effect of **WY-135** on the proliferation of cancer cell lines.

- Cell Seeding: Plate cells (e.g., Karpas299, H2228) in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.
- Compound Treatment: Treat the cells with various concentrations of **WY-135** (typically ranging from 0.01 nM to 10 μ M) for 72 hours.



- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of WY-135.

Cell Cycle Analysis

This protocol determines the effect of **WY-135** on cell cycle progression.

- Cell Treatment: Treat cells with varying concentrations of WY-135 for a specified period (e.g., 24 or 48 hours).
- Cell Fixation: Harvest the cells, wash with PBS, and fix in 70% ethanol at 4°C overnight.
- Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
- Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
- Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay

This protocol quantifies the induction of apoptosis by WY-135.

- Cell Treatment: Treat cells with different concentrations of WY-135 for a designated time.
- Staining: Harvest the cells and resuspend them in binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
- Incubation: Incubate the cells in the dark at room temperature for 15 minutes.



- Flow Cytometry: Analyze the stained cells using a flow cytometer.
- Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.

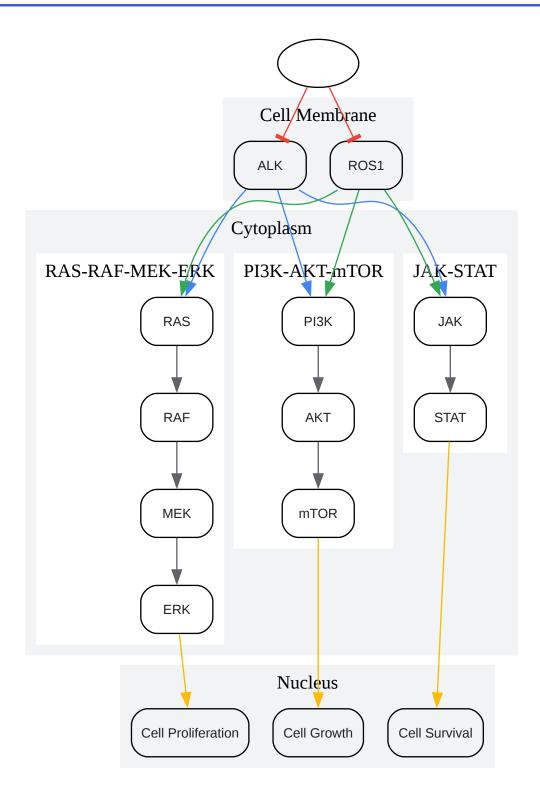
Western Blot Analysis

This protocol is used to assess the effect of **WY-135** on the phosphorylation of ALK, ROS1, and their downstream signaling proteins.

- Cell Lysis: Treat cells with **WY-135**, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF)
 membrane.
- Immunoblotting: Block the membrane and then incubate with primary antibodies specific for total and phosphorylated forms of ALK, ROS1, STAT3, AKT, and ERK.
- Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations Signaling Pathways



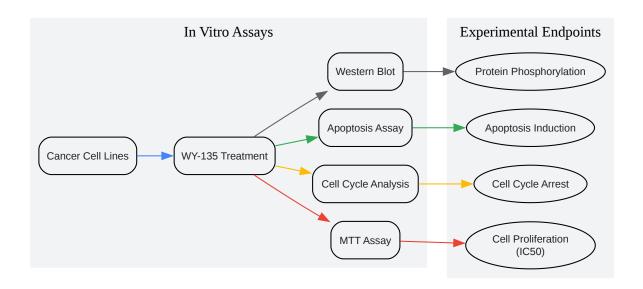


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Figure 1: WY-135 inhibits ALK and ROS1 signaling pathways.

Experimental Workflow





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Figure 2: Workflow for in vitro evaluation of WY-135.

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References

- 1. Discovery of novel 2,4-diarylaminopyrimidine analogues as ALK and ROS1 dual inhibitors to overcome crizotinib-resistant mutants including G1202R - PubMed [pubmed.ncbi.nlm.nih.gov]
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